4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine
Brand Name: Vulcanchem
CAS No.: 2640893-13-4
VCID: VC11862799
InChI: InChI=1S/C15H24N4O2S2/c1-21-8-4-13-16-15(23-17-13)19-5-2-3-12(11-19)14(20)18-6-9-22-10-7-18/h12H,2-11H2,1H3
SMILES: COCCC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3
Molecular Formula: C15H24N4O2S2
Molecular Weight: 356.5 g/mol

4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine

CAS No.: 2640893-13-4

Cat. No.: VC11862799

Molecular Formula: C15H24N4O2S2

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine - 2640893-13-4

Specification

CAS No. 2640893-13-4
Molecular Formula C15H24N4O2S2
Molecular Weight 356.5 g/mol
IUPAC Name [1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C15H24N4O2S2/c1-21-8-4-13-16-15(23-17-13)19-5-2-3-12(11-19)14(20)18-6-9-22-10-7-18/h12H,2-11H2,1H3
Standard InChI Key RZUXOYOMYZXMNW-UHFFFAOYSA-N
SMILES COCCC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3
Canonical SMILES COCCC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3

Introduction

Structural Characteristics and Nomenclature

Chemical Identity

  • IUPAC Name: [1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-thiomorpholin-4-ylmethanone.

  • Molecular Formula: C₁₅H₂₄N₄O₂S₂.

  • Molecular Weight: 356.5 g/mol.

  • SMILES: COCCC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3.

Structural Features:

  • 1,2,4-Thiadiazole Ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for metabolic stability and bioactivity .

  • Piperidine Moiety: A six-membered amine ring contributing to lipophilicity and target binding.

  • Thiomorpholine Group: A sulfur-containing morpholine analog, enhancing solubility and hydrogen-bonding potential.

  • 2-Methoxyethyl Side Chain: Introduces electron-donating effects and steric bulk, potentially modulating receptor interactions.

Synthesis and Chemical Properties

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityModerate in polar aprotic solvents (e.g., DMSO)
LogP (Predicted)~2.8 (indicating moderate lipophilicity)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (thiadiazole N, carbonyl O, thiomorpholine S)

Biological Activities and Mechanisms

Antimicrobial Activity

1,2,4-Thiadiazoles exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi . The 2-methoxyethyl group may enhance membrane permeability, while the thiomorpholine could disrupt microbial biofilms .

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